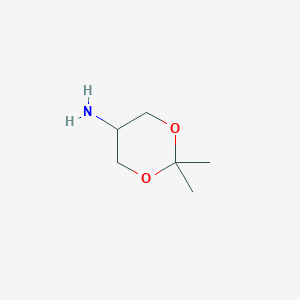

2,2-Dimethyl-1,3-dioxan-5-amine

Descripción

Overview of 1,3-Dioxane (B1201747) Derivatives in Organic Chemistry

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at the 1- and 3-positions. wikipedia.org These structures are of significant interest in organic chemistry, materials science, and pharmacology. ontosight.aiontosight.ai The synthesis of 1,3-dioxane derivatives is commonly achieved through the acid-catalyzed acetalization reaction between a 1,3-diol and an aldehyde or ketone. wikipedia.orgontosight.ai This reaction is fundamental for installing protecting groups for carbonyl compounds or 1,3-diols in multi-step syntheses. thieme-connect.de

1,3-Dioxanes are valued for their general stability under basic, oxidative, and reductive conditions, while being readily cleaved by acid catalysts. thieme-connect.de This differential reactivity is a cornerstone of their utility as protecting groups. Conformationally, 1,3-dioxane rings preferentially adopt a chair-like shape, similar to cyclohexane. thieme-connect.de The shorter C-O bond length compared to C-C bonds results in more pronounced diaxial interactions, influencing the thermodynamic preference for equatorial substituents. thieme-connect.de

The 1,3-dioxane framework is not only a synthetic tool but is also found in several natural products. thieme-connect.de Furthermore, derivatives like 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, are highly valued reagents in organic synthesis for their high acidity and reactivity in forming carbon-carbon bonds. acs.orgchemicalbook.com The versatility of the 1,3-dioxane scaffold allows for the synthesis of a wide range of compounds with potential biological activities, making them valuable intermediates in medicinal chemistry. ontosight.aichemicalbook.com

Significance of Amine Functional Group in Dioxane Systems

The incorporation of an amine functional group into a dioxane ring system, as seen in 2,2-Dimethyl-1,3-dioxan-5-amine, introduces a site of significant chemical reactivity and specific physical properties. Amines are organic derivatives of ammonia (B1221849) and are characterized by a nitrogen atom with a lone pair of electrons, which confers basicity and nucleophilicity to the molecule. chemistrytalk.orgbyjus.com

The key properties imparted by the amine group include:

Basicity : The lone pair of electrons on the nitrogen atom can accept a proton, making amines basic compounds. solubilityofthings.com This property is crucial for many chemical reactions and biological interactions. solubilityofthings.compressbooks.pub

Nucleophilicity : Amines are effective nucleophiles, readily reacting with electrophilic centers such as carbonyl compounds to form imines or participating in substitution reactions. chemistrytalk.orgpressbooks.pub

Hydrogen Bonding : Primary and secondary amines can act as hydrogen bond donors and acceptors, which can increase their solubility in polar solvents and influence their boiling points. chemistrytalk.orgsolubilityofthings.com

In the context of a dioxane system, the amine group provides a reactive handle for further functionalization. While the dioxane ring itself is relatively stable, the amine group can undergo a variety of transformations, such as alkylation, acylation, and formation of amides. pressbooks.pub This reactivity is fundamental in medicinal chemistry, where it is estimated that around 40% of all drugs contain an amine functional group. chemistrytalk.org The presence of the amine on the dioxane scaffold creates a bifunctional molecule where the dioxane can serve as a stable, structurally defined core or a protecting group, while the amine allows for the construction of larger, more complex molecular architectures. cymitquimica.com This makes compounds like this compound valuable intermediates for synthesizing novel compounds with potential applications in pharmaceuticals and agrochemicals. cymitquimica.comontosight.ai

Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate and building block in organic chemistry. Its bifunctional nature, possessing both a stable heterocyclic ring and a reactive amine, makes it a target for creating diverse and complex molecules.

One key area of research is its synthesis. A documented method involves the reduction of the corresponding nitro compound, 2,2-dimethyl-5-nitro-1,3-dioxane, using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst in methanol. prepchem.com This transformation provides a direct route to the amine derivative from its nitro precursor.

The primary research trajectory for this compound is its use as a precursor in multi-step synthetic pathways. cymitquimica.com The amine group serves as a point for chemical modification, allowing for the attachment of various other molecular fragments. For example, its ketone precursor, 2,2-dimethyl-1,3-dioxan-5-one (B43941), is used in the synthesis of its corresponding alcohol (2,2-dimethyl- ontosight.aiprepchem.comdioxan-5-ol) via reduction and in carbon-carbon bond-forming annulation reactions. thermofisher.kr This highlights the role of the 5-position of the 2,2-dimethyl-1,3-dioxane (B13969650) scaffold as a site for building molecular complexity.

Given the prevalence of the amine functional group in bioactive molecules, this compound is positioned as a valuable starting material for the development of new compounds in areas such as:

Pharmaceuticals : As a scaffold for creating new drug candidates. cymitquimica.comontosight.ai

Agrochemicals : For the synthesis of new pesticides or herbicides. cymitquimica.comontosight.ai

Complex Organic Synthesis : As a chiral synthon or a constrained structural unit in the total synthesis of natural products. chemicalbook.com

The commercial availability of this compound as a building block further facilitates its use in exploratory chemical research. achemblock.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2)8-3-5(7)4-9-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLFBRNPQMLXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472030 | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40137-24-4 | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40137-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethyl 1,3 Dioxan 5 Amine and Its Analogs

Established Synthetic Routes to the Core 1,3-Dioxan-5-amine (B119814) Scaffold

Two primary pathways have been established for the synthesis of the 1,3-dioxan-5-amine core structure. The first begins with tris(hydroxymethyl)nitromethane (B93346), a readily available starting material. The second approach utilizes 2,2-dimethyl-1,3-dioxan-5-one (B43941) as a key intermediate.

Synthesis from Tris(hydroxymethyl)nitromethane

A common and effective method for preparing the 1,3-dioxan-5-amine scaffold starts with tris(hydroxymethyl)nitromethane. cdnsciencepub.comgoogle.com This process involves two key steps: condensation with acetone (B3395972) to form the dioxane ring and subsequent reduction of the nitro group to an amine.

The initial step in this synthetic route is the acid-catalyzed condensation of tris(hydroxymethyl)nitromethane with acetone. This reaction forms the 2,2-dimethyl-1,3-dioxane (B13969650) ring structure. cdnsciencepub.com The use of p-toluenesulfonic acid monohydrate in benzene (B151609) is a common method to facilitate this transformation, often with the removal of water to drive the reaction to completion. cdnsciencepub.com This reaction leads to the formation of 2,2-dimethyl-5-nitro-1,3-dioxane.

| Starting Material | Reagent | Product | Reference |

| Tris(hydroxymethyl)nitromethane | Acetone, p-TsOH·H₂O | 2,2-Dimethyl-5-nitro-1,3-dioxane | cdnsciencepub.com |

Following the formation of the nitro-substituted dioxane, the next critical step is the reduction of the nitro group to the corresponding amine. Various reducing agents and conditions can be employed for this transformation. wikipedia.orgorganic-chemistry.org One documented method involves the use of 5% Palladium on carbon (Pd/C) as a catalyst with ammonium (B1175870) formate (B1220265) in methanol, which upon refluxing, yields 2,2-dimethyl-1,3-dioxan-5-amine. prepchem.com Another approach is catalytic hydrogenation using Raney nickel. wikipedia.orggoogle.com The choice of reducing agent can be critical to achieving high yields and avoiding side reactions.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,2-Dimethyl-5-nitro-1,3-dioxane | 5% Pd/C, Ammonium formate, Methanol | This compound | 70% | prepchem.com |

| Tris(hydroxymethyl)nitromethane derivative | Raney Nickel, H₂ | Tris(hydroxymethyl)aminomethane | 62% | google.com |

Approaches via 2,2-Dimethyl-1,3-dioxan-5-one as a Precursor

An alternative and versatile strategy for synthesizing derivatives of 1,3-dioxan-5-amine involves the use of 2,2-dimethyl-1,3-dioxan-5-one as a key building block. chemicalbook.comthermofisher.kr This ketone provides a handle for various carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents.

The ketone functionality of 2,2-dimethyl-1,3-dioxan-5-one allows for the formation of an enolate under basic conditions. masterorganicchemistry.com This enolate can then participate in a variety of reactions, most notably aldol (B89426) reactions with aldehydes or ketones. masterorganicchemistry.com The aldol reaction, first discovered by Wurtz in 1872, creates a β-hydroxy ketone, introducing a new stereocenter. nih.gov For instance, the self-condensation of 2,2-dimethyl-1,3-dioxan-5-one has been observed. nih.gov Furthermore, proline-catalyzed aldol reactions between 2,2-dimethyl-1,3-dioxan-5-one and various aldehydes have been shown to proceed with good diastereoselectivity. nih.gov Lanthanoid triisopropoxides have also been demonstrated to be effective catalysts for aldol reactions involving aldehydes. oup.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 2,2-Dimethyl-1,3-dioxan-5-one | Aldehyde | Proline | β-Hydroxy ketone | nih.gov |

| Butanal | Butanal | La(OPrⁱ)₃, THF | β-Hydroxy aldehyde | oup.com |

The enolate of 2,2-dimethyl-1,3-dioxan-5-one can also be utilized in enantioselective alkylation reactions. These reactions allow for the controlled introduction of an alkyl group, creating a chiral center with a specific stereochemistry. The development of chiral catalysts, such as pseudo-C₃-symmetric trisoxazoline copper(II) complexes, has been crucial for achieving high enantioselectivity in reactions like the Friedel-Crafts alkylation of indoles with alkylidene malonates. acs.orgsioc.ac.cn While not directly an alkylation of the dioxanone itself, these strategies highlight the potential for developing highly stereocontrolled transformations based on related enolate chemistry. The stereochemical outcome of such reactions can often be influenced by the choice of solvent. acs.org

| Enolate Source | Electrophile | Catalyst System | Key Feature | Reference |

| Indole (B1671886) | Alkylidene malonate | Pseudo-C₃-symmetric trisoxazoline Cu(II) | Solvent-dependent enantioselectivity | acs.orgsioc.ac.cn |

Advanced Synthetic Transformations for Functionalized this compound Derivatives

The functionalization of the this compound scaffold is pivotal for creating derivatives with specific chemical properties. Advanced synthetic methods are employed to introduce chirality and to generate reactive intermediates like enamines, opening avenues for further molecular complexity.

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis, where they can serve as chiral building blocks or auxiliaries. nih.gov The primary focus is on establishing specific stereocenters, particularly at the C-5 position, and controlling the existing stereochemistry of the dioxane ring.

The most direct route to chiral amines involves the asymmetric hydrogenation of prochiral precursors such as imines or enamines, a process frequently catalyzed by transition metal complexes. nih.gov For the synthesis of chiral derivatives of this compound, a key strategy is the asymmetric reductive amination of the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. This transformation can be achieved using chiral catalysts based on metals like iridium, rhodium, or ruthenium, which have demonstrated high efficacy and enantioselectivity in the synthesis of other chiral amines. thieme-connect.demdpi.comresearchgate.net

The process typically involves the in situ formation of an imine or enamine from the ketone, which is then hydrogenated asymmetrically. Chiral ligands coordinated to the metal center, such as JosiPhos, f-binaphane, or phosphino-oxazoline ligands, are crucial for directing the stereochemical outcome of the reaction, often achieving high enantiomeric excess (ee). nih.govthieme-connect.de For instance, iridium complexes are particularly effective for the asymmetric hydrogenation of N-aryl imines, while ruthenium catalysts have been successfully applied to the reductive amination of sterically hindered ketones. nih.govresearchgate.net

Table 1: Representative Chiral Catalyst Systems for Asymmetric Amine Synthesis

| Catalyst Type | Metal Center | Typical Chiral Ligand | Precursor Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Hydrogenation Catalyst | Iridium | Phosphino-oxazoline | N-Aryl Imines | Up to 97% | nih.gov |

| Hydrogenation Catalyst | Rhodium | MeO-Biphep | Allylic Amines | Up to 95% | rsc.org |

| Transfer Hydrogenation | Rhodium | Diamine | Dihydroisoquinolines | Up to 99% | mdpi.com |

| Reductive Amination | Ruthenium | (S)-DTBM-SEGPHOS | Diaryl Ketones | 93% to >99% | researchgate.net |

The stereochemistry of the dioxane ring itself, specifically at the C-4 and C-5 positions, is typically established prior to the introduction or modification of the C-5 amine. The synthesis of the chiral dioxane framework often begins with a stereodefined precursor, such as a derivative of tartaric acid or a chiral 1,3-diol. The resulting (4R,5R) or (4S,5S) configuration of the dioxane is then carried through subsequent synthetic steps.

For instance, the synthesis of related chiral diamines in the dioxolane series, which shares structural similarities, starts from diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. researchgate.net This precursor, with its pre-defined stereochemistry, is converted to the corresponding diamine. A similar approach can be envisioned for the dioxane series. Once the chiral dioxane ring is formed, any transformation at the C-5 position must proceed with care to avoid epimerization, especially at the adjacent C-4 position. Lewis acid-mediated reactions, for example, have been studied for their potential to cause stereoselective ring-opening, highlighting the importance of reaction conditions in preserving the ring's stereochemical integrity. acs.org

Formation of Enamine Derivatives

Enamines are versatile synthetic intermediates formed from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org They serve as nucleophiles in a variety of carbon-carbon bond-forming reactions. The ketone precursor to the target amine, 2,2-dimethyl-1,3-dioxan-5-one, is a notable substrate for enamine formation.

The general mechanism involves the nucleophilic addition of a secondary amine to the carbonyl group, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to an iminium ion, which is then deprotonated at the α-carbon to yield the final enamine product. libretexts.orgmasterorganicchemistry.com

The propensity of a carbonyl compound to form an enamine can be quantified by studying the equilibrium of the reaction. NMR spectroscopy studies have been conducted to establish a scale of the tendency of various carbonyl compounds to form enamines. ub.edu These studies revealed that 2,2-dimethyl-1,3-dioxan-5-one shows a surprisingly high tendency to form enamines, greater than many α-substituted aldehydes and other ketones like cyclohexanone (B45756). ub.edu

In a comparative study, the equilibrium between the enamine of cyclohexanone and 2,2-dimethyl-1,3-dioxan-5-one was examined. It was found that the addition of the dioxanone to a solution of the cyclohexanone-derived enamine resulted in a complete exchange, forming the enamine of 2,2-dimethyl-1,3-dioxan-5-one, demonstrating its greater stability. The equilibrium constant (Keq) for this exchange was significantly high, indicating a strong thermodynamic preference for the formation of the enamine derived from the dioxane framework. ub.edu

Table 2: Relative Tendency of Carbonyl Compounds to Form Enamines

| Carbonyl Compound | Enamine Product | Equilibrium Constant (Keq) vs. Cyclohexanone Enamine | Observation | Reference |

|---|---|---|---|---|

| Cyclohexanone | 3e | 1 (Reference) | Standard ketone for comparison. | ub.edu |

| 2,2-Dimethyl-1,3-dioxan-5-one | 3g | ~75 | Full exchange observed; much more stable enamine formed. | ub.edu |

| 2-Phenyl-1,3-dioxan-5-one | 3h | >75 | Even more stable enamine formed compared to 3g. | ub.edu |

Table data is derived from equilibrium exchange reactions studied by 1H NMR in DMSO-d6. ub.edu

The formation of enamines is typically catalyzed by a mild acid. masterorganicchemistry.com The catalysis is crucial for the dehydration step, where the hydroxyl group of the carbinolamine intermediate is protonated to become a better leaving group (water). libretexts.org The reaction rate is pH-dependent, with optimal rates generally found in weakly acidic conditions (pH 4-5). libretexts.org If the conditions are too acidic, the amine nucleophile becomes fully protonated and cannot initiate the reaction; if too basic, the dehydration step is inefficient. libretexts.org

To drive the equilibrium towards the enamine product, dehydrating agents or techniques like azeotropic distillation are often employed to remove the water formed during the reaction. masterorganicchemistry.com Chemical dehydrating agents such as titanium tetrachloride (TiCl4) can also be added to scavenge water and prevent side reactions like ketone self-condensation. wikipedia.org

More advanced catalytic systems can be used for subsequent transformations of the enamine. For example, gold nanoparticles supported on cerium dioxide (Au/CeO2) have been shown to catalyze the aerobic dehydrogenation of enamine intermediates, leading to the synthesis of aromatized products like m-phenylenediamine (B132917) derivatives. acs.orgacs.org This demonstrates a catalytic approach where the in situ formed enamine is further functionalized under the same reaction system. acs.org

Reactions Involving 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Derivatives

The unique chemical properties of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) make it a valuable reagent in organic synthesis. wikipedia.orgresearchgate.net Its high acidity (pKa ≈ 4.97) and the ability to undergo thermal fragmentation to produce reactive ketenes are key to its utility. wikipedia.orgresearchgate.net These characteristics facilitate a range of reactions, including alkylations, acylations, and condensations, positioning Meldrum's acid as a versatile building block for various heterocyclic and carbocyclic systems. wikipedia.orgclockss.org

Condensation Reactions with Arylamines and Orthoformates

A prominent synthetic application of Meldrum's acid involves its condensation with arylamines and orthoformates to produce 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. These compounds are valuable intermediates, particularly for the synthesis of 4(1H)-quinolone derivatives through thermolysis. nih.gov

The reaction is typically carried out by heating a mixture of the arylamine, Meldrum's acid, and an orthoformate like triethyl orthoformate, often in a solvent such as ethanol. For instance, reacting 4-fluoro-aniline with Meldrum's acid and triethyl orthoformate at reflux yields the corresponding 5-arylaminomethylene derivative. nih.gov Similarly, this method has been successfully applied to synthesize indole-containing derivatives. The reaction of 1H-indole with Meldrum's acid and methyl orthoformate under reflux conditions produces 5-(1H-Indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. researchgate.net These condensation reactions provide a straightforward route to complex intermediates that serve as precursors for various biologically active molecules. nih.govresearchgate.net

Table 1: Examples of Condensation Reactions with Meldrum's Acid

| Arylamine | Orthoformate | Product | Reference |

|---|---|---|---|

| 4-Fluoro-aniline | Triethyl orthoformate | 5-[(4-Fluorophenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | nih.gov |

| 1H-Indole | Methyl orthoformate | 5-(1H-Indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | researchgate.net |

Nucleophilic Additions and Substitutions on Meldrum's Acid Derivatives

Meldrum's acid and its derivatives are susceptible to a variety of nucleophilic reactions. researchgate.net The C5 position, rendered acidic by the two adjacent carbonyl groups, can be deprotonated to form a nucleophilic anion that readily participates in alkylation and acylation reactions. wikipedia.orgresearchgate.net This allows for the introduction of a wide range of functional groups, making it a versatile scaffold in synthesis. wikipedia.org

Furthermore, the carbonyl carbons (C4 and C6) are electrophilic and can be attacked by nucleophiles, typically leading to ring-opening reactions. researchgate.net More complex derivatives, such as benzylidene Meldrum's acids, act as potent Michael acceptors. These α,β-unsaturated systems readily undergo conjugate addition with various nucleophiles. For example, the reaction of benzylidene Meldrum's acid with nucleophiles like thiolate ions, alkoxide ions, and amines has been studied kinetically. youtube.compsu.edu The reaction of dithiomalondianilide with arylmethylidene Meldrum's acids proceeds via a Michael addition, which can be followed by heterocyclization to yield complex products. psu.edu

Intramolecular Hydrogen Bonding in Enamino-diesters

Enamino-diesters derived from Meldrum's acid, such as 5-aminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, exhibit significant intramolecular hydrogen bonding. nih.govresearchgate.net Structural studies using X-ray crystallography and various NMR techniques have confirmed the presence of a strong N—H⋯O bond between the amino proton and one of the carbonyl oxygens of the dioxane ring, forming a stable six-membered ring. researchgate.netnih.gov

The strength of this hydrogen bond is influenced by the nature of the substituent on the nitrogen atom. researchgate.net Studies using ¹⁷O NMR spectroscopy on a series of 5-alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones have shown that the chemical shift difference between the two carbonyl oxygen atoms correlates with the donor property of the amino group. researchgate.net This intramolecular interaction enforces planarity in the conjugated system and is a key feature influencing the chemical and physical properties of these molecules. nih.govresearchgate.net In some cases, weaker C—H⋯O interactions can also contribute to the conformational preferences of Meldrum's acid derivatives. nih.gov

Friedel–Crafts Alkylation with Indole Derivatives

The reaction between indoles and derivatives of Meldrum's acid provides a pathway to C3-alkylated indole structures, which are common motifs in pharmacologically active compounds. mdpi.com While classic Friedel-Crafts reactions involve carbocation intermediates generated from alkyl halides and a Lewis acid, psu.edu the high reactivity of both indole as a nucleophile and certain Meldrum's acid derivatives as electrophiles enables analogous alkylations. mdpi.comsigmaaldrich.com

Specifically, arylmethylene Meldrum's acids, formed from Knoevenagel condensation, can act as electrophiles in a Michael-type addition with indoles. This reaction, sometimes referred to as a Yonemitsu reaction, results in the formation of 5-[(Indole-3-yl)-arylmethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. youtube.com This process represents a formal Friedel-Crafts alkylation at the C3 position of the indole ring. The reaction can be performed efficiently under melt conditions, presenting a green synthetic protocol. youtube.com The resulting products are valuable intermediates for further synthetic transformations. nih.gov

Table 2: Synthesis of Indole-Substituted Meldrum's Acid Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Indole | Benzaldehyde | 5-[(Indole-3-yl)-phenylmethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | Yonemitsu Reaction (Michael Addition) | youtube.com |

Thermal Decomposition Pathways and Ketenes Formation

A hallmark of Meldrum's acid chemistry is its thermal decomposition. Upon heating, typically at temperatures above 200 °C, Meldrum's acid and its 5,5-dialkyl derivatives undergo a retro-hetero-Diels-Alder reaction, eliminating acetone and carbon dioxide to generate highly reactive ketene (B1206846) intermediates. researchgate.netnih.govcenmed.com These ketenes can be trapped by various nucleophiles or participate in cycloaddition reactions, providing a powerful tool for constructing new C-C bonds, amides, esters, and ring systems. researchgate.netuni-freiburg.de

The temperature required for this thermolysis can be a limitation for sensitive substrates. nih.gov Research has focused on molecular engineering of Meldrum's acid derivatives to lower the decomposition temperature. nih.govnih.govnih.gov Strategies include introducing steric strain at the C5 position or incorporating neighboring groups that can provide intramolecular catalytic assistance (either through Lewis base or Brønsted acid participation), which can lower the ketene formation temperature by as much as 60 °C. nih.gov Flash vacuum thermolysis (FVT) allows for the generation and spectroscopic identification of transient ketene species, such as carboxy(vinyl)ketenes, from appropriately substituted Meldrum's acid precursors. nih.gov

Knoevenagel Condensation in Aqueous Media

The Knoevenagel condensation is a cornerstone reaction of Meldrum's acid, involving the reaction of its active methylene (B1212753) group with aldehydes and ketones. nih.gov This reaction is catalyzed by a weak base and typically produces an α,β-unsaturated product. nih.gov A significant advancement in this area is the development of environmentally friendly protocols that use water as the reaction medium, often without the need for any catalyst. researchgate.net

The condensation of Meldrum's acid with various aromatic, heteroaromatic, and aliphatic aldehydes can be performed efficiently by heating the reactants in water. researchgate.net For example, many 5-arylidene derivatives of Meldrum's acid can be synthesized in good yields by heating the corresponding aldehyde with Meldrum's acid in water at around 75°C. researchgate.net These green chemistry approaches offer significant benefits by avoiding hazardous organic solvents and simplifying workup procedures, as the products often precipitate directly from the aqueous reaction mixture. researchgate.net

Novel Synthetic Methodologies for Related Dioxane Amino Alcohols

Recent synthetic strategies have focused on creating functionalized 2,2-dimethyl-1,3-dioxane systems, which serve as precursors to the target amine. These methods often involve the formation of the dioxane ring through the protection of a 1,3-diol, followed by functional group interconversions.

Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (B150955)

A key intermediate in the synthesis of various 5-substituted 2,2-dimethyl-1,3-dioxanes is (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. While direct synthesis details are not extensively published, its preparation can be inferred from the synthesis of related compounds. A common strategy involves the formation of a more substituted dioxane derivative followed by conversion to the desired methanol.

For instance, a related compound, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, is synthesized from tris(hydroxymethyl)aminomethane. The reaction involves the protection of the diol functionality with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate chemicalbook.com.

Table 1: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane chemicalbook.com

| Step | Reagents & Conditions | Product | Yield |

| 1. Acetal (B89532) Formation | Tris(hydroxymethyl)aminomethane, 2,2-Dimethoxypropane, p-TsOH·H₂O, DMF, Room Temperature, 22 hours | 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | 78% |

This amino alcohol can then potentially be converted to (2,2-dimethyl-1,3-dioxan-5-yl)methanol through deamination, although this specific conversion is not detailed in the available literature.

Another relevant synthetic route leads to 2,2-dimethyl-1,3-dioxan-5-one, which could serve as a precursor to (2,2-dimethyl-1,3-dioxan-5-yl)methanol via reduction. The synthesis of the ketone starts from (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (B3052870) and involves an oxidative cleavage.

Table 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

| Step | Starting Material | Reagents & Conditions | Product | Yield |

| 1. Oxidative Cleavage | (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol | Aqueous NaIO₄, CH₂Cl₂, 0°C to Room Temperature, 1 hour | 2,2-Dimethyl-1,3-dioxan-5-one | 91% |

The subsequent reduction of 2,2-dimethyl-1,3-dioxan-5-one using a suitable reducing agent, such as sodium borohydride, would be a standard chemical transformation to yield the target (2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Enzymatic or Biocatalytic Approaches for Dioxane Scaffold Construction

The application of enzymes and biocatalysis in organic synthesis is a rapidly growing field, prized for its high selectivity and mild reaction conditions. However, the use of biocatalytic methods for the direct construction of the 1,3-dioxane (B1201747) scaffold itself is not widely documented in scientific literature. The formation of the acetal linkage in dioxanes is typically a chemically driven process favored by acid catalysis.

While the de novo enzymatic synthesis of the dioxane ring is not established, biocatalysis offers significant potential for the modification of pre-formed dioxane structures. Enzymes such as lipases, proteases, and oxidoreductases could be employed for various transformations on functional groups attached to the dioxane ring.

Potential biocatalytic applications include:

Enzymatic Resolution: Lipases are well-known for their ability to catalyze the stereoselective acylation or hydrolysis of alcohols and esters. This could be applied to resolve racemic mixtures of substituted dioxane derivatives, such as (2,2-dimethyl-1,3-dioxan-5-yl)methanol, to obtain enantiomerically pure compounds.

Oxidation/Reduction: Oxidoreductases, including alcohol dehydrogenases, could be used for the stereoselective oxidation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol to the corresponding aldehyde or the reduction of 2,2-dimethyl-1,3-dioxan-5-one to a specific stereoisomer of the alcohol.

Transamination: Transaminases are powerful biocatalysts for the synthesis of chiral amines from ketones. A potential biocatalytic route to this compound could involve the transamination of 2,2-dimethyl-1,3-dioxan-5-one. This approach could offer high stereoselectivity, leading to the formation of a specific enantiomer of the target amine.

Reaction Mechanisms and Reactivity Studies of 2,2 Dimethyl 1,3 Dioxan 5 Amine

Amine Reactivity and Functional Group Transformations

The primary amine group is the most reactive site in 2,2-dimethyl-1,3-dioxan-5-amine, participating in reactions typical of aliphatic amines. Its nucleophilicity allows it to react with a wide range of electrophilic partners.

Amidation Reactions

Amide bond formation is a fundamental transformation in organic chemistry, and amines like this compound are key substrates in these reactions. researchgate.netucl.ac.uk Generally, amidation involves the reaction of an amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or esters. researchgate.net These reactions are crucial in the synthesis of pharmaceuticals, polymers, and other fine chemicals. researchgate.net

Various methods can be employed for amidation, often requiring activating agents to facilitate the coupling of the amine with the carboxylic acid. ucl.ac.uk While specific studies detailing the amidation of this compound are not extensively documented in publicly available literature, its reactivity is expected to be analogous to other primary amines in these transformations.

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener reaction methodologies. ucl.ac.uk One such approach is micellar catalysis, which utilizes surfactants in water to create nanomicelles that can facilitate organic reactions. nih.gov This technique is particularly advantageous for reactions involving water-sensitive reagents, like acyl chlorides, by sequestering them within the hydrophobic core of the micelle, thereby promoting their reaction with water-insoluble amines. nih.gov

This "on-water" approach can make amidation processes more efficient, faster, and compatible with milder conditions. nih.gov For instance, the amidation of water-insoluble amines with acyl chlorides has been shown to proceed swiftly in aqueous solutions of surfactants like Triton X-100. nih.gov Although direct application to this compound has not been specifically reported, its moderate water solubility suggests it could be a candidate for micellar catalysis, particularly with lipophilic acylating agents, to develop more sustainable synthetic routes. nih.govcymitquimica.com

Nucleophilic Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, attacking electron-deficient centers. libretexts.org The nucleophilicity of amines is a key factor in their chemical behavior, though it can be sensitive to steric effects. masterorganicchemistry.com

As a primary amine, this compound can react with a variety of electrophiles. These reactions include, but are not limited to:

Alkylation: Reaction with alkyl halides in SN2 reactions to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a common and efficient reaction for primary amines.

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines through reductive amination. libretexts.org

Reaction with Disulfides: Primary amines can react with disulfides, such as Ellman's reagent, in a nucleophilic attack on the sulfur atom. rsc.org

The table below summarizes the expected reactivity of the amine group with various electrophiles.

| Electrophile Class | Expected Product Type | Reaction Type |

| Alkyl Halides | Secondary/Tertiary Amines, Quaternary Salts | Nucleophilic Substitution (SN2) |

| Acyl Chlorides | Amides | Nucleophilic Acyl Substitution |

| Acid Anhydrides | Amides | Nucleophilic Acyl Substitution |

| Aldehydes/Ketones | Imines (subsequently Amines) | Nucleophilic Addition (Reductive Amination) |

| Esters | Amides | Nucleophilic Acyl Substitution |

| Epoxides | β-Amino Alcohols | Ring-Opening |

Ring Opening and Rearrangement Mechanisms

Rearrangement reactions are common in organic chemistry, often involving the migration of a group to an adjacent atom. byjus.comlibretexts.org For amino alcohols, the Tiffeneau-Demjanov rearrangement can occur, where a 1,2-aminoalcohol is converted into a ketone via a diazonium intermediate formed with nitrous acid. libretexts.org Although this compound is not a simple amino alcohol, its derivatives could potentially undergo rearrangements under specific conditions. However, literature specifically detailing such rearrangements for this compound is scarce.

Computational Studies on Reaction Pathways and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms, conformational preferences, and stereoselectivity in organic molecules. acs.org

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

DFT calculations are widely used to determine the most stable conformations of cyclic molecules like 1,3-dioxanes and to investigate their reactivity. researchgate.neteurjchem.com For the 1,3-dioxane (B1201747) ring system, the chair conformation is generally the most stable. researchgate.net The presence of substituents on the ring influences the conformational equilibrium.

While specific DFT studies on this compound are not found in the reviewed literature, extensive research has been conducted on related 1,3-dioxane systems. researchgate.netacs.org These studies show that the chair conformer is significantly more stable than twist or boat forms. For a substituted 1,3-dioxane, the substituent's preference for an axial or equatorial position is determined by steric and electronic factors. It is expected that the amine group at the C5 position of this compound would preferentially occupy an equatorial position in the dominant chair conformation to minimize steric hindrance. wisc.edu

DFT can also be used to model reaction pathways and transition states, providing insight into reaction barriers and stereoselectivity. For instance, DFT calculations have been used to understand the reversibility of 1,2- and 1,4-addition reactions of amines to cyclohexenones. acs.org Similar computational approaches could be applied to the reactions of this compound to predict its reactivity and the stereochemical outcome of its reactions.

The table below presents data from a DFT study on the parent 1,3-dioxane, which provides a basis for understanding the conformational energetics of the ring system in this compound.

Conformational Energy Differences (kcal/mol) for 1,3-Dioxane (Data adapted from a computational study on 1,3-dioxane)

| Conformer | Relative Energy (ΔE) - HF/6-31G(d) | Relative Energy (ΔE) - B3LYP/6-31G(d) |

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |

| 1,4-Twist | 6.03 ± 0.43 | 6.19 ± 0.8 |

| Source: Adapted from computational studies on 1,3-dioxane. researchgate.net |

This data indicates the significant energy penalty associated with non-chair conformations, suggesting that this compound will exist predominantly in a chair conformation.

Stereochemical Outcomes of Photocycloaddition Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies on the stereochemical outcomes of photocycloaddition reactions involving this compound. While the principles of photocycloaddition and stereochemistry are well-established for various classes of organic compounds, including some cyclic ethers and amines, dedicated research into the photochemical reactivity of this particular substituted dioxane-amine appears to be unpublished.

Photocycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools in organic synthesis for the construction of four-membered rings. The stereochemical course of these reactions is of paramount importance as it dictates the three-dimensional arrangement of the resulting cyclobutane (B1203170) product. Key stereochemical aspects that are typically investigated include:

Regioselectivity: In the reaction of non-symmetrical alkenes, this refers to the formation of "head-to-head" (HH) versus "head-to-tail" (HT) isomers.

Diastereoselectivity: This describes the preferential formation of one diastereomer over another, often designated as syn or anti, and cis or trans, depending on the substitution pattern of the reactants and the geometry of the product. acs.org

The stereochemical outcome is influenced by a multitude of factors, including the electronic nature of the excited state (singlet or triplet), steric interactions between the reacting species, the presence of chiral catalysts or auxiliaries, and the reaction conditions such as solvent and temperature. acs.orgresearchgate.net For instance, studies on other cyclic compounds like 2-cycloalkenones have shown that the conformational flexibility of the ring and the stability of the intermediate 1,4-diradical can significantly influence the stereochemical outcome of intermolecular [2+2] photocycloadditions. acs.org

In the context of this compound, one could hypothesize potential reaction pathways and stereochemical preferences based on the structure. The bulky gem-dimethyl group at the C2 position of the dioxane ring would likely exert significant steric hindrance, influencing the approach of a reaction partner. The amine group at C5 could also play a directing role, potentially through hydrogen bonding or electronic effects, especially if the reaction is conducted in the presence of a sensitizer (B1316253) or catalyst that can interact with it.

However, without experimental data, any discussion on the stereochemical outcomes of photocycloaddition reactions for this compound remains speculative. There are no available research findings or data tables to populate for this specific reaction. The scientific community has yet to publish work exploring this area of its reactivity.

Catalysis and Organocatalysis Involving 2,2 Dimethyl 1,3 Dioxan 5 Amine Scaffolds

Asymmetric Catalysis with Dioxanone Derivatives

Derivatives of 2,2-dimethyl-1,3-dioxan-5-amine, especially the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one (B43941), have emerged as powerful tools in organocatalytic asymmetric reactions. These scaffolds serve as mimics for dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in biological aldol (B89426) reactions, enabling the de novo synthesis of complex chiral molecules like carbohydrates and aminosugars.

The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, renowned for its ability to form carbon-carbon bonds with high stereocontrol. acs.orgambeed.com The reaction typically proceeds through an enamine intermediate formed between the ketone donor and the proline catalyst. sigmaaldrich.com This enamine then attacks an aldehyde acceptor, leading to the formation of a β-hydroxy carbonyl compound after hydrolysis. mit.edu

In the context of dioxanone derivatives, researchers have successfully employed 2,2-dimethyl-1,3-dioxan-5-one as a donor in proline-catalyzed aldol reactions. acs.org These reactions provide a direct pathway to chiral, orthogonally protected ketoses. For instance, the reaction between 2,2-dimethyl-1,3-dioxan-5-one and various aldehydes, catalyzed by (S)-proline, yields the corresponding aldol adducts in high yields and with excellent enantioselectivity. acs.org The addition of water has been found to significantly accelerate these reactions and improve the enantioselectivity. acs.org

The general mechanism involves the formation of an enamine from the dioxanone and proline, which then attacks the aldehyde. This biomimetic approach mimics the action of Class I aldolase (B8822740) enzymes. ambeed.com The stereochemical outcome is controlled by the chiral environment created by the proline catalyst.

Table 1: Proline-Catalyzed Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one with Various Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | (S)-Proline (10) | 88 | 2:1 | >99 |

| 2 | 4-Bromobenzaldehyde | (S)-Proline (10) | 83 | >19:1 | >99 |

| 3 | 4-Nitrobenzaldehyde | (S)-Proline (30) | 95 | >19:1 | >99 |

| 4 | 2-Naphthaldehyde | (S)-Proline (30) | 92 | >19:1 | >99 |

This table presents illustrative data based on findings in the literature. acs.org

The utility of dioxanone scaffolds extends to the direct, de novo synthesis of carbohydrates and aminosugars. acs.org This organocatalytic approach provides a powerful alternative to traditional multi-step synthetic sequences. By using 2,2-dimethyl-1,3-dioxan-5-one as a three-carbon building block, complex sugars can be assembled with high stereocontrol.

Amino acid-catalyzed asymmetric aldol and Mannich reactions are central to this strategy. Proline and its derivatives catalyze the asymmetric assembly of keto-sugars and amino-sugars in high yields and with exceptional enantiomeric excess (up to >99% ee). acs.org For example, the proline-catalyzed reaction of 2,2-dimethyl-1,3-dioxan-5-one with an aldehyde can generate a protected ketose. Similarly, a three-component Mannich reaction with an aldehyde and an amine can produce protected aminosugars. acs.org

This methodology allows for the synthesis of a variety of orthogonally protected C-4, C-5, and C-6 ketoses, as well as amino and aza sugars. acs.org The development of such organocatalytic assembly reactions represents a significant advancement in carbohydrate chemistry, enabling the efficient construction of molecules with high stereochemical complexity from simple, achiral precursors. researchgate.net

Thiourea-based organocatalysts have gained prominence due to their ability to activate substrates through hydrogen bonding. nih.gov Derivatives of the 2,2-dimethyl-1,3-dioxane (B13969650) scaffold have been incorporated into the structure of chiral thiourea (B124793) catalysts to induce asymmetry in reactions like the Friedel–Crafts alkylation.

In one study, novel thiourea organocatalysts were designed and applied to the stereoselective Friedel–Crafts alkylation of indole (B1671886) with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. researchgate.net This reaction produces chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones, which are valuable intermediates for the synthesis of other complex molecules. researchgate.net

The catalyst operates through a bifunctional mechanism where the thiourea moiety activates the electrophile (the arylidene-dioxane-dione) via hydrogen bonding, while a basic amine site on the catalyst may interact with the nucleophile (indole). researchgate.netnih.gov Systematic modification of the catalyst structure allowed for the optimization of stereoselectivity, leading to the design of a highly efficient organocatalyst for this specific transformation. researchgate.net

Table 2: Thiourea-Catalyzed Friedel-Crafts Alkylation

| Entry | Catalyst | Substrate (Indole) | Electrophile (Aryl group) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Modified (S)-Tert-leucinamide-thiourea | Indole | Phenyl | High | High |

| 2 | Modified (S)-Tert-leucinamide-thiourea | 2-Methylindole | Phenyl | Moderate | Moderate |

| 3 | Modified (S)-Tert-leucinamide-thiourea | Indole | 4-Chlorophenyl | High | High |

This table summarizes findings from research on thiourea catalysts derived from related scaffolds. researchgate.net

Metal-Mediated Catalytic Transformations

While the use of this compound itself as a ligand in metal-mediated catalysis is not extensively documented, its structural motifs—specifically the diamine-like character within a constrained cyclic system—suggest significant potential. Diamine ligands are crucial in a vast array of metal-catalyzed reactions, including cross-coupling, amination, and polymerization, due to their strong chelation to the metal center, which enhances catalyst stability and influences selectivity. mit.edu

For instance, copper-catalyzed reactions, which are robust and tolerate numerous functional groups, frequently employ diamine ligands for cross-coupling reactions like C-N, C-O, and C-C bond formation. mit.edu The chelation of a diamine ligand to a copper center can facilitate milder reaction conditions and improve catalytic efficiency. mit.eduresearchgate.net Similarly, palladium complexes featuring chelating amine ligands are workhorses in catalysis, mediating important transformations like the Heck reaction and Suzuki-Miyaura coupling. acs.org The geometry and electronic properties of the amine ligand are critical in dictating the reactivity and selectivity of the palladium catalyst.

Given that this compound contains a 1,3-amino alcohol-like structure protected as a ketal, derivatives where the amine and a modified oxygen function can chelate to a metal center could be envisioned. Such ligands could be applied in various transformations, including copper-catalyzed aminoetherification of alkenes or palladium-catalyzed C-H amination. acs.org The rigid dioxane backbone would impose specific steric constraints around the metal center, potentially leading to high levels of stereocontrol in asymmetric catalysis. The development of chiral ligands from this compound for transition metal catalysis represents a promising area for future research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of 2,2-Dimethyl-1,3-dioxan-5-amine. By analyzing the magnetic properties of its constituent atomic nuclei, invaluable information regarding connectivity, chemical environment, and spatial arrangement can be obtained.

¹H, ¹³C, and ¹⁵N NMR Applications for Structure and Conformation

The combined application of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides a powerful toolkit for the complete structural assignment of this compound.

¹H NMR spectroscopy allows for the determination of the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts and coupling constants would be expected for the protons of the two methyl groups, the methylene (B1212753) protons of the dioxane ring, and the methine proton at the C5 position, as well as the protons of the amine group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Distinct signals are anticipated for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the dioxane ring, and the carbon atom bearing the amino group (C5).

¹⁵N NMR spectroscopy is particularly useful for directly probing the electronic environment of the nitrogen atom in the primary amine group. The chemical shift of the nitrogen nucleus is sensitive to factors such as hybridization and substitution, providing key insights into the nature of the amino functionality. For primary aliphatic amines, the ¹⁵N chemical shift typically falls within the range of 0 to 60 ppm. chemicalbook.com This technique is a valuable tool for characterizing the amine's reactivity, as the nitrogen's electron density influences its nucleophilicity. spectrabase.com

A detailed analysis of the coupling constants in both ¹H and ¹³C NMR spectra, including one-bond and long-range couplings, would definitively confirm the connectivity of the atoms within the molecule.

¹⁷O NMR for Intramolecular Hydrogen Bonding Analysis

While not as commonly used as other NMR-active nuclei due to its low natural abundance and quadrupolar nature, ¹⁷O NMR spectroscopy can be a powerful tool for investigating specific molecular interactions, such as intramolecular hydrogen bonding. In the context of this compound, ¹⁷O NMR could potentially be used to study the hydrogen bonding between the amine protons and the oxygen atoms of the dioxane ring. Such an interaction would influence the chemical shift of the involved oxygen atoms.

Conformational Analysis using NMR

The 1,3-dioxane (B1201747) ring can exist in different conformations, with the chair form being the most stable. The position of the amino group at C5 can be either axial or equatorial. NMR spectroscopy is a primary method for determining the preferred conformation and the dynamics of the conformational equilibrium.

The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons, which can be determined from the ¹H NMR spectrum, is highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between the C5 proton and the protons on the adjacent C4 and C6 carbons, the predominant conformation (axial or equatorial) of the amino group can be established. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have shown that the Gibbs conformational energies can be determined from experimental and theoretical vicinal coupling constants. bldpharm.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight.

The fragmentation of the molecular ion would be expected to occur through characteristic pathways for ethers and amines. Common fragmentation patterns could include the loss of a methyl group (M-15) or an ethyl group (M-29). Cleavage of the dioxane ring is also a likely fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule.

A successful crystallographic analysis would unequivocally establish:

The chair conformation of the 1,3-dioxane ring.

The axial or equatorial orientation of the amino group at the C5 position.

The bond lengths and angles of all atoms within the molecule.

The intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

While no specific crystal structure for this compound is publicly available, analysis of related 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones has been performed, providing insights into the structural behavior of this class of compounds. nih.gov

Analysis of Molecular Packing and Hydrogen Bonding Networks

The crystalline lattice of this compound is characterized by a well-defined network of intermolecular hydrogen bonds. The primary amine group (-NH2) at the C5 position of the dioxane ring serves as a hydrogen bond donor, while the oxygen atoms of the dioxane ring and the nitrogen atom of the amine group on adjacent molecules can act as hydrogen bond acceptors.

Conformational Analysis in the Crystalline State

The conformation of the 1,3-dioxane ring in this compound is a key determinant of its molecular geometry. In the crystalline state, the dioxane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings.

Energetic considerations suggest that the amine group will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogen atoms and the gem-dimethyl group. This equatorial orientation is generally the lower energy conformation for monosubstituted cyclohexanes and their heteroatomic analogues.

Applications and Research Frontiers of 2,2 Dimethyl 1,3 Dioxan 5 Amine in Chemical Science

Medicinal Chemistry and Drug Development

The primary research applications of 2,2-Dimethyl-1,3-dioxan-5-amine are concentrated in medicinal chemistry, where it serves as a crucial intermediate and scaffold for creating more complex, biologically active molecules. cymitquimica.com The dioxane ring provides stability, while the amine group offers a reactive site for further chemical modifications. cymitquimica.com

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure serves as a foundational component for building larger, more intricate molecules. A notable example is its use in the synthesis of derivatives related to antiviral agents. For instance, the related compound 9-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-9H-purin-2-amine is an intermediate in the synthesis of an impurity of Famciclovir. theclinivex.com Famciclovir is a well-known prodrug of the antiviral agent Penciclovir. theclinivex.com This application underscores the role of the 2,2-dimethyl-1,3-dioxane (B13969650) moiety as a key structural unit in the development of therapeutic agents.

Role in Enzyme Activators and Inhibitors

The structural framework of this compound is relevant in the design of molecules that modulate enzyme activity. While direct studies on the amine itself are limited, its precursor, 2,2-dimethyl-1,3-dioxan-5-one (B43941), is a starting material for synthesizing potent enzyme inhibitors. Research has shown that derivatives originating from this dioxane structure, such as certain C7N-aminocyclitols, function as α-glucosidase inhibitors. researchgate.netresearchgate.net These inhibitors are of great interest for their potential therapeutic applications. The amine functionality is critical in these derivatives, as it can interact with amino acid residues within the enzyme's active site, leading to inhibition.

Table 1: Research on Dioxane-Based Enzyme Inhibitors

| Precursor Compound | Target Enzyme | Resulting Inhibitor Class | Research Finding |

|---|

Development of Antivirals and Antimalarial Agents

The utility of this compound as a synthetic intermediate extends to the development of antiviral agents. cymitquimica.com As previously mentioned, a derivative is an intermediate in a synthetic pathway related to the antiviral drug Famciclovir. theclinivex.com Furthermore, research into other molecular structures, such as polyamidoamine (PAMAM) dendrimers with primary amine terminal groups, has demonstrated intrinsic antiviral activity. nih.gov This suggests that the amine functionality present in compounds like this compound could contribute to the biological activity of larger molecules designed to combat viral infections. nih.gov Currently, there is limited publicly available research specifically detailing the use of this compound or its direct derivatives in the development of antimalarial agents.

Research into Agents Targeting Neurological Disorders

While direct application of this compound in neurological disorder research is not extensively documented, the broader class of dioxane derivatives is being explored for potential therapeutic uses in this area. Research into treatments for conditions like Alzheimer's disease often involves a multi-target-directed ligand approach, where complex molecules are designed to interact with multiple pathological factors. nih.gov For example, novel chromenone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's. nih.gov Additionally, other research has focused on developing fluorescent probes to study the cellular dynamics associated with Parkinson's disease. acs.org The structural motifs found in this compound could potentially be incorporated into such complex molecules or probes designed to target neurological pathways or disease markers.

Investigation of Antibacterial Properties of Derivatives

The investigation into the antibacterial properties of molecules derived from this compound is an active area of interest. Some dioxane derivatives have shown promise as antimicrobial and antifungal agents. ontosight.ai Research on the antimicrobial activity of novel heterocyclic compounds often involves standard methods to determine efficacy. These investigations typically include synthesizing a series of derivatives and testing their activity against various bacterial and fungal strains.

Common methodologies used in these investigations are summarized in the table below.

Table 2: Methodologies for Investigating Antibacterial Properties of Chemical Derivatives

| Methodology | Description | Example Application in Research |

|---|---|---|

| Disc Diffusion Method | A qualitative test where discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a microorganism. The size of the inhibition zone around the disc indicates the compound's antimicrobial activity. | Used to examine the antimicrobial activity of novel metal complexes against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov |

| Minimum Inhibitory Concentration (MIC) Determination | A quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | A standard procedure for evaluating the potency of newly synthesized antimicrobial compounds. |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is used to understand how a compound might interact with a biological target. | Used to study the binding affinity of potent furan-derived chalcones with the enzyme glucosamine-6-phosphate synthase (GlcN-6-P), a known target for antimicrobial agents. mdpi.com |

Materials Science and Polymer Chemistry

Currently, the application of this compound in the fields of materials science and polymer chemistry is not widely documented in publicly available scientific literature. The research focus for this compound has been overwhelmingly concentrated on its applications as a building block in medicinal chemistry and pharmaceutical development. cymitquimica.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol |

| This compound |

| 2,2-dimethyl-1,3-dioxan-5-ol |

| 2,2-dimethyl-1,3-dioxan-5-one |

| 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine |

| 9-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-9H-purin-2-amine |

| Famciclovir |

| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) |

Precursors for Novel Polymeric Materials

While direct, large-scale polymerization of this compound is not extensively documented, its bifunctional nature—possessing a primary amine—positions it as a potential monomer for creating novel polyamides. Polyamides are traditionally formed through the condensation reaction of a diamine and a dicarboxylic acid (or its more reactive derivative, a dioyl dichloride). savemyexams.com The amine group on this compound can, in principle, react with dicarboxylic acids or acyl chlorides to form amide bonds, the repeating unit of polyamides like Nylon. savemyexams.com

Modern methods for polyamide synthesis involve the catalytic dehydrogenation of diols and diamines, a greener alternative to conventional condensation that produces water or hydrogen as the only byproduct. elsevierpure.comnih.gov Given that this compound is a diamine derivative, it could potentially be employed in such environmentally benign polymerization processes. The resulting polymers would feature the bulky and rigid 2,2-dimethyl-1,3-dioxane unit as a pendant group along the polymer backbone, which could impart unique physical properties such as increased thermal stability and modified solubility.

Advanced Organic Synthesis and Reagent Development

The utility of this compound extends into advanced organic synthesis, where it serves as a versatile building block. cymitquimica.com Heterocyclic compounds are of great interest in medicinal chemistry, and building blocks containing pre-defined stereochemistry and multiple functional groups are highly valuable. The dioxane ring provides stability, while the amine allows for a wide range of chemical transformations. cymitquimica.com

Use as a Versatile Reagent in Complex Molecule Synthesis

This compound is a key intermediate in the synthesis of more complex molecules and reagents. For instance, it can be derived from the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane. prepchem.com Its structure is analogous to other heterocyclic building blocks, like 1,3-dithianes, which are well-known for their role in "umpolung" or inverted polarity reactivity, allowing for the synthesis of complex carbonyl compounds. beilstein-journals.org

The amine functionality allows it to be used in one-pot, multi-component reactions to build complex heterocyclic scaffolds, such as chromeno[2,3-b]pyridines, which are known for their biological activity. mdpi.com Such strategies, which involve the sequential formation of multiple chemical bonds without isolating intermediates, are highly efficient and atom-economical. mdpi.com The compound's ability to participate in reactions like Michael additions, Pinner cyclizations, and condensations makes it a flexible tool for synthetic chemists. mdpi.com

Stereochemical Control in Synthesis of Complex Molecules

One of the most significant applications of this compound is in stereocontrolled synthesis. The rigid, chair-like conformation of the 1,3-dioxane (B1201747) ring locks the relative positions of the substituents, influencing the stereochemical outcome of reactions at or near the ring. When used in its enantiomerically pure form, it can act as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org

The auxiliary achieves this by creating a chiral environment that makes one pathway of a reaction more energetically favorable than the other, leading to a high degree of diastereoselectivity. osi.lvnumberanalytics.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.org

Synthesis of Carbohydrates, Aminosugars, and Analogs

The synthesis of carbohydrates and their analogs, such as aminosugars, requires precise control over multiple stereocenters. Aminosugars are vital components of many antibiotics and other biologically important molecules. nih.gov The synthesis of these molecules is challenging, particularly the stereoselective formation of glycosidic bonds. nih.gov

Building blocks derived from this compound are structurally related to protected amino acids like serinol. This structural similarity allows them to be used as precursors for creating the backbones of aminosugars and related structures. The protected diol (the dioxane ring) and the amine at C5 provide a scaffold upon which chemists can build more complex carbohydrate structures with predictable stereochemistry. For example, the amine can be transformed into other functional groups, or the dioxane ring can be opened to reveal the 1,3-diol for further reactions, all while the stereochemical information is preserved.

Strategies for Enantioselective and Diastereoselective Synthesis

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. wikipedia.org Chiral auxiliaries derived from molecules like this compound are effective because the rigid ring structure holds the reactive groups in a fixed orientation, allowing for predictable attack by reagents from the less sterically hindered face.

This principle is widely used in various reactions, including:

Aldol (B89426) Reactions: Chiral oxazolidinones, which share structural similarities with the dioxane amine, are famously used to control the stereochemistry of aldol reactions to produce syn- or anti-products with high selectivity. wikipedia.org

Alkylation Reactions: The chiral auxiliary can direct the addition of alkyl groups to a specific face of the molecule.

Reductions: The stereoselective reduction of ketones or imines can be controlled by a nearby chiral auxiliary.

A well-known example of a related strategy is the use of Ellman's chiral tert-butanesulfinamide, which is condensed with aldehydes or ketones to form N-sulfinyl imines. Subsequent addition of nucleophiles occurs with high diastereoselectivity, providing a reliable route to chiral amines. osi.lvresearchgate.net The principles governing this selectivity are directly applicable to syntheses employing chiral auxiliaries based on the this compound framework.

Future Directions and Emerging Research Areas

Exploration of New Derivatization Strategies

The primary amine group of 2,2-dimethyl-1,3-dioxan-5-amine serves as a versatile handle for a wide array of chemical modifications. Future research is poised to move beyond simple acylation and alkylation reactions to explore more complex derivatization strategies. These strategies aim to generate novel molecular architectures with tailored properties for various applications.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The amine can be utilized in Buchwald-Hartwig amination reactions to form C-N bonds with a diverse range of aryl and heteroaryl halides. nih.govacs.org This opens pathways to libraries of N-arylated derivatives, which are common motifs in pharmaceuticals and organic electronic materials.

Multicomponent Reactions (MCRs): Employing this compound in MCRs, such as the Ugi or Passerini reactions, would enable the rapid assembly of complex, drug-like molecules in a single synthetic step. This approach is highly efficient and aligns with the principles of green chemistry.

Synthesis of Heterocycles: The amine functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles. acs.org For instance, condensation reactions with dicarbonyl compounds can yield pyrazines or diazepines, while reactions with appropriate precursors could lead to the formation of novel benzoxazine monomers or other heterocyclic systems. mdpi.com

| Reaction Type | Reactant/Catalyst | Potential Product Class | Significance |

|---|---|---|---|

| N-Arylation | Aryl Halides / Pd Catalyst | N-Aryl-1,3-dioxan-5-amines | Access to motifs for medicinal chemistry and materials science. acs.org |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Alkyl-1,3-dioxan-5-amines | Introduction of diverse alkyl substituents for property tuning. |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Peptidomimetic Scaffolds | Rapid generation of molecular complexity for drug discovery. |

| Heterocycle Formation | Dicarbonyls, Orthoesters | Dioxane-fused N-Heterocycles | Creation of novel, rigid scaffolds for chemical biology. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient manufacturing processes. The integration of this compound synthesis and its derivatization into continuous flow chemistry systems represents a significant future direction. digitellinc.com

Flow chemistry offers several advantages over traditional batch processing:

Enhanced Safety and Scalability: Continuous flow reactors can handle highly reactive intermediates and exothermic reactions with greater control, facilitating safer scale-up.

Improved Efficiency: Reduced reaction times, higher yields, and minimized purification steps are often achieved in flow systems. acs.org

Sustainable Practices: Flow synthesis can reduce solvent waste and energy consumption. nih.gov The use of greener solvents, such as 2-MeTHF or aqueous micellar media, in conjunction with flow reactors can dramatically lower the environmental impact of synthetic processes involving this amine. nih.gov For instance, the E-Factor (Environmental Factor), a metric for waste generation, has been shown to be significantly reduced in amination reactions when switching from traditional solvents like 1,4-dioxane to greener alternatives in optimized processes. nih.gov

Future research will likely focus on developing integrated, multi-step flow syntheses that start from simple precursors and yield complex derivatives of this compound without isolating intermediates. durham.ac.uk

Advanced Computational Modeling for Predictive Reactivity and Drug Design

Computational chemistry is an indispensable tool for accelerating chemical research. acs.orgnih.gov For this compound, advanced computational modeling can provide profound insights into its reactivity and potential as a scaffold in drug design.

Predictive Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation energies for various derivatization reactions. acs.org This allows for the in silico screening of potential reactions and catalysts, saving significant experimental time and resources. Understanding the conformational preferences of the dioxane ring, which typically adopts a chair conformation, is crucial for predicting stereochemical outcomes. researchgate.netnih.gov

Structure-Based Drug Design (SBDD): The rigid 1,3-dioxane (B1201747) core makes it an attractive scaffold for designing ligands that can fit into specific protein binding sites. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of its derivatives with biological targets. nih.govcmu.edu

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating their physicochemical properties, 3D-QSAR models can be developed. nih.gov These models establish a mathematical relationship between the chemical structure and biological activity, guiding the design of more potent and selective drug candidates. nih.gov

| Computational Method | Application Area | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Reaction energy barriers, transition state geometries, optimal reaction conditions. acs.org |

| Molecular Docking | Drug Design | Binding poses and affinity of derivatives to target proteins. nih.gov |

| Molecular Dynamics (MD) | Biomolecular Interactions | Stability of ligand-protein complexes, conformational changes. |